![molecular formula C10H9ClN2S B13074021 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine: is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom at the fourth position, a cyclopropyl group at the fifth position, and a methyl group at the second position of the thieno[2,3-D]pyrimidine core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclopropyl-4-methylthieno[2,3-D]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the fourth position. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atom at the fourth position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The methyl group at the second position can be oxidized to form corresponding carboxylic acid or aldehyde derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Chlorinating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed:
- Substituted derivatives (e.g., amines, thiols, alkoxides)
- Oxidized derivatives (e.g., carboxylic acids, aldehydes)
- Reduced derivatives (e.g., alcohols, hydrocarbons)
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promising activity in various in vitro assays, including antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with specific biological targets makes it a subject of interest in drug discovery and development.
Medicine: The compound’s potential therapeutic applications are being explored in the field of medicinal chemistry. It is investigated for its potential as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity and structural features make it a valuable component in the production of high-value chemical products.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to interact with microbial enzymes makes it a potential antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-methylthieno[3,2-D]pyrimidine
- 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-D]pyrimidine
- 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-D]pyrimidine
- 4-Chloro-5-methylthieno[2,3-D]pyrimidine
Comparison: 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine is unique due to the presence of both a cyclopropyl group and a methyl group on the thienopyrimidine core. This combination of substituents imparts distinct physicochemical properties and reactivity to the compound. Compared to similar compounds, it may exhibit different biological activities and selectivity towards specific targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H9ClN2S |
|---|---|
Molekulargewicht |
224.71 g/mol |
IUPAC-Name |
4-chloro-5-cyclopropyl-2-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c1-5-12-9(11)8-7(6-2-3-6)4-14-10(8)13-5/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
OORYXDHMURYMHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=CS2)C3CC3)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
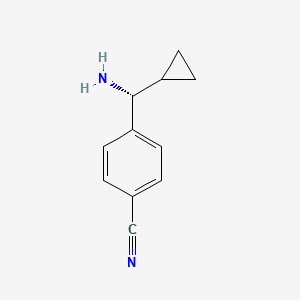
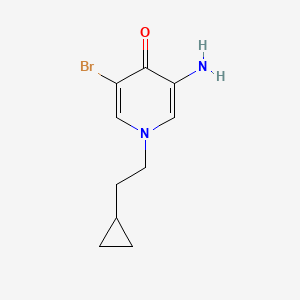
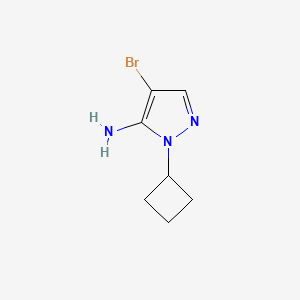
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
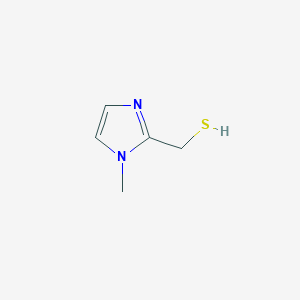
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
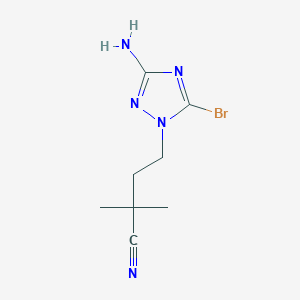
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
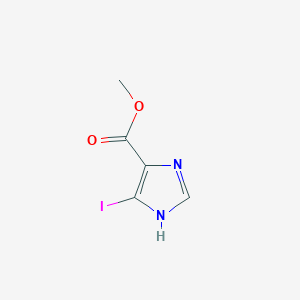
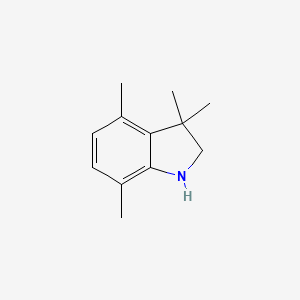
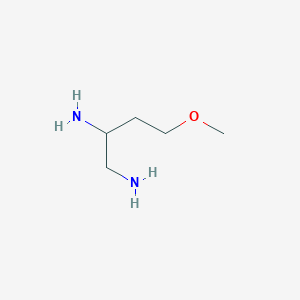

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
